Lup-20(29)-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23-,24+,25+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMUMPUVMQKMLU-VIUFNMEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317351 | |
| Record name | Lup-20(29)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-81-9 | |
| Record name | Lup-20(29)-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lup-20(29)-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation Methodologies and Structural Elucidation in Research Contexts
Advanced Chromatographic Techniques for Research-Scale Isolation of Lup-20(29)-ene from Natural Sources
Research on this compound frequently employs advanced chromatographic techniques to isolate the compound from crude plant extracts. These methods enable the separation of this compound from other co-occurring compounds, which is crucial for obtaining pure samples for subsequent analysis and study.
High-Performance Liquid Chromatography (HPLC) in Research
HPLC is a widely used technique in phytochemical research for the purification of triterpenoids, including this compound derivatives. It is employed for final purification steps after initial extraction and fractionation. For instance, HPLC with a C18 column and an acetonitrile:water (85:15) mobile phase has been used for the purification of lupane-type triterpenoids. HPLC coupled with PAD-fluorimetry has also been utilized in the analysis of triterpenic derivatives in natural exudates. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) for Quantitative Analysis in Research
HPTLC is a valuable tool for assessing the purity of isolated compounds and visualizing impurities in research. mdpi.com It can also be developed as a method for the quantitative determination of lupane (B1675458) triterpenoids like lupeol (B1675499) (lup-20(29)-en-3β-ol) in plant extracts. researchgate.net Standard substances are applied to HPTLC plates, and their concentrations are used for quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Research
GC-MS is a powerful hyphenated technique used for the analysis and identification of volatile and semi-volatile compounds, including triterpenes like this compound and its derivatives, in complex mixtures. It provides both separation by GC and structural information through MS. GC-MS analysis has been used to identify this compound-3,28-diol (betulin) and lup-20(29)-en-3-olβ acetate (B1210297) in plant extracts. ijpsonline.comjocpr.com The mass spectrum of isolated terpenoid compounds can provide characteristic fragmentation patterns aiding in their identification. researchgate.net GC-MS is often used to complement HPLC for the characterization of both aromatic and triterpenic derivatives in natural samples. nih.gov
Column and Thin Layer Chromatography Applications in Research
Column chromatography (CC) and thin layer chromatography (TLC) are fundamental techniques in the research-scale isolation of this compound from natural sources. Crude extracts are commonly fractionated using silica (B1680970) gel column chromatography with solvent gradients of increasing polarity. researchgate.net TLC is frequently used to monitor the elution of compounds during column chromatography, allowing researchers to collect fractions containing the target compound. Repeated column chromatographic separation of fractions can lead to the isolation of pure compounds. tjnpr.org Thin layer chromatography is also used for assessing purity and visualizing impurities of betulin (B1666924) and its derivatives. mdpi.com
Research findings often detail the chromatographic parameters used for isolation. For example, petroleum spirit extract of Adenium obesum stem-bark was chromatographed using thin layer and column chromatographic techniques to isolate this compound-3,28-diol (betulin). researchgate.net Similarly, the methanol (B129727) extract of Bombax costatum stem bark was subjected to solvent fractionation and repeated column chromatography to isolate lup-20(29)-en-3β-ol (lupeol). tjnpr.org
Here is a table summarizing some research findings on the isolation of lupane triterpenoids using chromatography:
| Source Material | Extraction Solvent(s) | Chromatographic Techniques Used | Isolated Lupane Triterpenoid(s) | Citation |
| Adenium obesum stem-bark | Petroleum spirit, Methanol | TLC, Column Chromatography | This compound-3,28-diol (Betulin) | researchgate.net |
| Bombax costatum stem bark | Methanol | Solvent Fractionation, Column Chromatography | Lup-20(29)-en-3β-ol (Lupeol) | tjnpr.org |
| Oroxylum indicum seeds, Detarium microcarpum | Cyclohexane, Ethyl acetate, Methanol | Silica gel Column Chromatography, HPLC | This compound-2alpha,3beta-diol | |
| Maytenus acanthophylla, Xylosma flexuosa | Hexane, Methanol | Silica gel Column Chromatography | Lup-20(29)-en-3β-ol (Lupeol), 3β-Lup-20(29)-en-3-yl acetate | nih.gov |
| Shorea beccariana wood | Methanol, n-hexane, ethyl acetate | Vacuum Liquid Chromatography, Gravity Column Chromatography | Lup-20(29)-en-3-one | espublisher.com |
| Tetradium daniellii leaves | Not specified (alcoholic extract implied) | TLC, Column Chromatography, Gas Chromatography | This compound-3,28-diol (Betulin) | researchgate.net |
| Celastrus hindsii stems/leaves | Ethanol (B145695), n-hexane | Not specified (MS, NMR mentioned) | This compound-3β,11β-diol, this compound-3-one, Lup-5,20(29)-diene-3-one | vjs.ac.vn |
| Fabronia secunda moss | Ethanol | Column Chromatography | Lupeol | ijpsonline.com |
| Glochidion littorale stem bark | Methanol | Liquid-liquid extraction, various chromatographic techniques | Lupeol, Betulin, this compound-1β,3β-diol, Lupenone (B1675497) | tjnpr.org |
| Combretum leprosum leaves | EtOH/H2O | Liquid chromatography over silica gel | 3β,6β,16β-trihydroxy this compound | plos.org |
| Ficus sycomorus root bark | n-butanolic | Silica gel Column Chromatography | Lupeol acetate | bioline.org.br |
Spectroscopic and Spectrometric Approaches for Definitive Structural Assignment of this compound and Novel Derivatives in Research
Once isolated, the definitive structural assignment of this compound and its novel derivatives in research is primarily achieved through spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research (1D and 2D Techniques: COSY, HSQC, HMBC, NOESY)
NMR spectroscopy is indispensable for the structural elucidation of triterpenoids like this compound. Both 1D (¹H and ¹³C NMR) and 2D NMR techniques are routinely used in research to assign signals and determine the connectivity and spatial arrangement of atoms. researchgate.nettjnpr.orgvjs.ac.vntjnpr.orgresearchgate.netresearchgate.netacs.orgmdpi.com
¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions. Characteristic signals for the olefinic protons at the C-29 position and methyl protons are typically observed in the ¹H NMR spectrum of this compound derivatives. tjnpr.orgresearchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton. The characteristic signals for the olefinic carbons at the C-20 and C-29 positions are key indicators of the this compound system. researchgate.nettjnpr.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary carbon). researchgate.netacs.orgmdpi.comrsc.org
Two-dimensional NMR techniques provide crucial correlation information:
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through bonds, helping to establish proton-proton connectivity within the molecule. researchgate.netresearchgate.netacs.orgmdpi.comrsc.org
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached, allowing for the assignment of carbon signals based on known proton assignments. researchgate.netresearchgate.netmdpi.comrsc.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons and ring systems. researchgate.netresearchgate.netacs.orgmdpi.comrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This technique is vital for determining the relative stereochemistry of the molecule. researchgate.netresearchgate.netacs.orgrsc.org
Researchers utilize these NMR techniques to assign all the proton and carbon signals and build a comprehensive picture of the molecular structure. For example, the structures of isolated compounds have been determined based on 1D and 2D NMR data and comparison with literature values. tjnpr.orgvjs.ac.vntjnpr.org Complete ¹H and ¹³C NMR assignments for lupane derivatives have been established using COSY, HSQC, HMBC, and NOESY experiments. researchgate.net
Here is an example of ¹³C NMR data reported for a this compound system:
| Carbon Position | Chemical Shift (δC ppm) | Citation |
| C-20 | ~151 | researchgate.nettjnpr.org |
| C-29 | ~109 | researchgate.nettjnpr.org |
| C-30 | ~19 | tjnpr.org |
Mass spectrometry (MS), including GC-MS, is also a critical tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives, providing complementary information to NMR for structural confirmation. nih.govresearchgate.netresearchgate.netvjs.ac.vnresearchgate.netnih.govmdpi.com IR and UV-Vis spectroscopy can provide information about the presence of specific functional groups and conjugated systems, respectively. espublisher.comvjs.ac.vnmdpi.comekb.egnih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis in Research
Infrared (IR) spectroscopy is routinely used in the structural characterization of this compound and its derivatives to identify the presence of specific functional groups. mdpi.comacs.orgresearchgate.netnih.govplos.orgbioline.org.br The absorption bands in the IR spectrum correspond to the vibrational modes of the chemical bonds within the molecule. For example, the IR spectrum of lupeol (lup-20(29)-en-3β-ol) typically shows characteristic absorption bands around 3450 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and a weak band at 1640 cm⁻¹ attributed to the C=C stretching vibration of the exomethylene group. mdpi.com The presence of carbonyl groups, such as in this compound-3-one, is indicated by a strong absorption band around 1727 cm⁻¹. acs.org These specific absorption frequencies provide valuable information about the functional groups present in the lupane skeleton.
Crystallographic Analysis in Structural Research of this compound
X-ray crystallographic analysis is a definitive method for determining the three-dimensional structure of crystalline compounds, providing precise details about bond lengths, bond angles, and molecular conformation. While direct crystallographic data for this compound itself may be limited in readily available sources, studies on various lupane derivatives, including those closely related to this compound, demonstrate the application of this technique in structural research. scienceasia.orgiucr.orgiucr.orgresearchgate.netcrystallography.netnih.goviucr.org
For instance, the crystal structure of this compound-3-one, a derivative prepared by the oxidation of lupeol, has been determined by X-ray diffraction. scienceasia.org This analysis revealed the geometry of the polycyclic skeleton and crystal packing. Similarly, the crystal structures of 3β-hydroxylup-20(29)-en-28-yl 1H-imidazole-1-carboxylate iucr.org and lup-20(29)-en-28-ol-3-one (betulone) iucr.org have been determined, providing insights into the conformation of the lupane framework and the arrangement of molecules in the crystal lattice, including details on hydrogen bonding and torsion angles. iucr.orgiucr.org Crystallographic studies on lupeol (3β-lup-20(29)-en-3-ol) crystallography.net and betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid) iucr.org further illustrate how X-ray diffraction is used to confirm the structure and stereochemistry of these lupane-type triterpenoids, detailing crystal system, space group, and unit cell parameters. crystallography.netiucr.org These studies collectively contribute to a comprehensive understanding of the solid-state structure and molecular interactions of compounds based on the this compound skeleton.
Biosynthetic Pathways and Enzymatic Transformations of Lup 20 29 Ene
Overview of Triterpene Biosynthesis from Squalene (B77637) Epoxide Precursors
The biosynthesis of triterpenoids, including Lup-20(29)-ene, commences with the cyclization of (3S)-2,3-oxidosqualene, a derivative of squalene. umtm.czoup.comnih.gov This crucial precursor is formed from the linear C30 hydrocarbon squalene through an oxidation reaction catalyzed by the enzyme squalene epoxidase. nih.govnih.govwikipedia.org The formation of squalene itself is a result of the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 isoprenoid, a reaction mediated by squalene synthase. oup.com
The subsequent cyclization of 2,3-oxidosqualene (B107256) is a pivotal and highly complex step in triterpene biosynthesis, giving rise to a vast diversity of cyclic triterpene skeletons. nih.govresearchgate.net This reaction is initiated by the protonation of the epoxide ring, which triggers a cascade of concerted cyclization and rearrangement reactions. umtm.czresearchgate.net The specific folding of the 2,3-oxidosqualene substrate within the active site of the respective cyclase enzyme dictates the final stereochemistry and structure of the resulting triterpene scaffold. researchgate.net This intricate enzymatic control is responsible for the remarkable diversity of triterpenoid (B12794562) structures found in nature.
Role of Triterpene Synthases in this compound Core Structure Formation
The formation of the characteristic pentacyclic core structure of this compound, also known as lupeol (B1675499), is catalyzed by a specific class of oxidosqualene cyclases (OSCs) called lupeol synthases. umtm.cznih.govfrontiersin.org These enzymes guide the cyclization of 2,3-oxidosqualene through a specific pathway that results in the formation of the lupane (B1675458) skeleton. umtm.cz
The proposed mechanism for lupeol synthesis involves the initial formation of a protosteryl cation intermediate, which then undergoes a series of 1,2-hydride and methyl shifts, followed by a final deprotonation step to yield the stable lupane structure with the characteristic isopropenyl group at the E-ring. umtm.cz The precise control exerted by the lupeol synthase active site is crucial for steering the reaction towards the formation of lupeol, as opposed to other triterpene skeletons like β-amyrin or α-amyrin. researchgate.net Studies involving site-directed mutagenesis of lupeol synthases have identified key amino acid residues that play a critical role in determining the product specificity of the enzyme. researchgate.net
Cytochrome P450 Enzymes in Regulating this compound Oxidation and Diversification
Following the formation of the basic lupane skeleton, the structural diversity of this compound derivatives is further expanded through the action of cytochrome P450 monooxygenases (CYPs). oup.comresearchgate.netnih.gov These heme-containing enzymes are responsible for catalyzing a wide range of oxidative reactions, including hydroxylations, carboxylations, and epoxidations, at various positions on the triterpene scaffold. nih.govnih.govmdpi.com
The regio- and stereospecificity of these oxidation reactions are determined by the specific CYP enzyme involved. For instance, the oxidation of the C-28 methyl group of lupeol to a hydroxymethyl group, and subsequently to a carboxylic acid, leads to the formation of betulin (B1666924) and betulinic acid, respectively. These reactions are catalyzed by specific CYP enzymes belonging to the CYP716A subfamily. nih.gov The introduction of these functional groups significantly alters the biological properties of the parent molecule, highlighting the crucial role of CYPs in the chemical diversification and functionalization of lupane-type triterpenoids. nih.govnih.gov
Microbial Biotransformation of Lupane-Type Triterpenoids
Microorganisms, particularly fungi and bacteria, offer a powerful platform for the biotransformation of lupane-type triterpenoids, providing an alternative to chemical synthesis for the production of valuable derivatives. nih.govresearchgate.netfrontiersin.org These microorganisms possess a diverse array of enzymes, including cytochrome P450s and hydrolases, that can catalyze specific modifications on the triterpenoid skeleton. nih.gov
For example, various fungal strains, such as those from the genera Aspergillus, Penicillium, and Cunninghamella, have been shown to effectively biotransform lupeol and betulin into a range of hydroxylated and oxidized derivatives. nih.govresearchgate.netresearchgate.net These microbial transformations can introduce functional groups at positions that are often difficult to modify through conventional chemical methods, thereby generating novel compounds with potentially enhanced biological activities. nih.gov
Table 1: Examples of Microbial Biotransformation of Lupane-Type Triterpenoids
| Original Compound | Microorganism | Resulting Product(s) | Reference |
|---|---|---|---|
| Lupeol | Aspergillus ochraceus | Hydroxylated derivatives | nih.gov |
| Lupeol | Mucor rouxii | Hydroxylated derivatives | nih.gov |
| Betulin | Aspergillus oryzae | Betulinic acid | researchgate.net |
| Betulin | Armillaria luteo-virens Sacc | Betulinic acid | researchgate.net |
| Betulin | Aspergillus foetidus | Betulinic acid | researchgate.net |
| Betulin | Rhodococcus rhodochrous | Betulone | nih.gov |
| Betulin | Rhodotorula mucilaginosa | Betulone | nih.gov |
Enzymatic Synthesis of this compound Derivatives in Research Applications
The use of isolated enzymes or whole-cell biocatalysts in the synthesis of this compound derivatives is a growing area of research, offering a more sustainable and selective alternative to traditional chemical synthesis. nih.govnih.govresearchgate.net Chemoenzymatic approaches, which combine the advantages of both chemical and enzymatic reactions, are particularly promising for the efficient production of complex derivatives. nih.govhakon-art.com
Enzymes such as lipases can be employed for the regioselective acylation and deacylation of hydroxyl groups on the lupane skeleton, enabling the synthesis of various ester derivatives. nih.gov Furthermore, the heterologous expression of plant-derived cytochrome P450 enzymes in microbial hosts like yeast allows for the targeted oxidation of specific positions on the this compound core. nih.gov These enzymatic and chemoenzymatic strategies provide powerful tools for the generation of libraries of novel lupane derivatives for structure-activity relationship studies and the development of new therapeutic agents. researchgate.netnih.govnih.gov
Chemical Synthesis and Semisynthesis of Lup 20 29 Ene Derivatives
Strategic Chemical Modifications at Key Positions (C-3, C-16, C-28, C-30)
The Lup-20(29)-ene scaffold features several reactive sites amenable to chemical transformation. The most frequently targeted positions for modification are the C-3 hydroxyl group, the C-28 primary hydroxyl or carboxylic acid group, and the C-20(29) isopropenyl group, which includes the C-30 methyl group. nih.govmdpi.com Modifications at the C-16 position are less common but have been explored. These modifications are crucial for investigating structure-activity relationships (SAR) and developing derivatives with improved properties.
Oxidation is a fundamental strategy for modifying the this compound skeleton, primarily targeting the hydroxyl groups at C-3 and C-28.
At the C-3 Position: The secondary hydroxyl group at the C-3 position is readily oxidized to a ketone, yielding 3-keto derivatives such as Lup-20(29)-en-3-one (lupenone). researchgate.net This transformation can significantly alter the biological profile of the parent molecule. A common method for this conversion is Jones oxidation. nih.gov
At the C-28 Position: The primary hydroxyl group at C-28 in precursors like betulin (B1666924) is a key target for oxidation. Selective oxidation of this group, while preserving the C-3 hydroxyl, yields the corresponding carboxylic acid, betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid). mdpi.comnih.govumtm.cz This conversion is a cornerstone of semi-synthetic strategies, as betulinic acid itself is a valuable compound with a wide range of biological activities. nih.gov A two-step procedure involving Jones' oxidation followed by reduction with sodium borohydride (B1222165) has been reported to produce betulinic acid from betulin with high yield. mdpi.comumtm.cz
At the C-30 Position: The C-30 methyl group of the isopropenyl moiety can also be oxidized. For instance, lupeol (B1675499) can be treated with selenium dioxide (SeO₂) to introduce an aldehyde group at C-30, forming 30-formyl lupeol. nih.gov
A summary of representative oxidation reactions is presented below.
| Starting Material | Position(s) Modified | Reagent/Condition | Product |
|---|---|---|---|
| Lupeol | C-3 | Jones Oxidation | Lupenone (B1675497) |
| Betulin | C-28 | Jones Oxidation, followed by NaBH₄ | Betulinic Acid |
| Lupeol | C-30 | SeO₂, reflux | 30-formyl lupeol |
Reduction reactions are employed to modify carbonyl groups or the isopropenyl side chain. The reduction of the C-3 ketone in lupenone can regenerate the hydroxyl group. Depending on the reducing agent and conditions, this can lead to the natural 3β-hydroxy configuration or its 3α-epimer, allowing for the synthesis of a diverse range of stereoisomers. Furthermore, the isopropenyl group at the E-ring can be reduced to form dihydro-lupeol derivatives, providing another avenue for SAR studies.
Substitution reactions are chemical reactions in which one functional group in a chemical compound is replaced by another. researchgate.net In the context of the this compound skeleton, these reactions are pivotal for introducing a wide array of functionalities to modulate properties like lipophilicity, bioavailability, and biological activity.
Esterification: The C-3 hydroxyl group is commonly subjected to esterification to produce derivatives like lupeol acetate (B1210297), propionate, and succinate. This is a straightforward method to increase the lipophilicity of the parent compound. For example, 3β-Lup-20(29)-en-3-yl acetate is a frequently synthesized ester derivative of lupeol. nih.govresearchgate.net
Amide Formation: The carboxylic acid group at C-28 of betulinic acid can be activated and reacted with various amines to form a diverse library of amide derivatives. researchgate.net Reagents like oxalyl chloride can be used to generate an acyl chloride intermediate, which then readily reacts with amines. umtm.cz
Introduction of Nitrogen-Containing Moieties: Beyond simple amides, more complex nitrogen-containing groups have been introduced. This includes the synthesis of carbamate, urea/thiourea, and heterocyclic derivatives, which have been shown to expand the pharmacological potential of the lupane (B1675458) scaffold. researchgate.net
Total Synthesis Approaches to the this compound Core Skeleton
The total synthesis of the this compound core, such as lupeol, is a significant challenge due to its complex pentacyclic structure with multiple stereogenic centers. While not commercially viable for large-scale production, total synthesis provides a route to the pure compound and offers deep insights into the mechanisms of terpene biosynthesis. nih.gov Landmark achievements in this area often employ biomimetic strategies, such as polycyclization reactions, that mimic the natural biosynthetic pathway from a linear precursor like squalene (B77637). mdpi.com These methods involve the controlled, stereoselective cyclization of a polyene precursor to construct the intricate five-ring system in a highly efficient manner.
Semi-synthetic Routes from Abundant Natural Precursors (e.g., Betulin, Lupeol)
Given the complexity of total synthesis, semi-synthetic approaches starting from abundant natural precursors are the most practical and widely used methods for producing this compound derivatives. nih.gov Betulin, which can constitute up to 34% of the dry weight of birch bark, and lupeol are the most common starting materials. nih.govnih.gov
The structural similarity between these precursors allows for their conversion into a vast array of derivatives. nih.gov The conversion of the more abundant betulin into the biologically active betulinic acid via selective oxidation of the C-28 hydroxyl group is a prime example of a highly efficient semi-synthetic route. mdpi.comnih.govumtm.cz These natural triterpenes serve as versatile starting blocks for creating libraries of novel compounds through the modifications described in section 4.1. nih.gov
Advanced Synthetic Methodologies for Novel this compound Conjugates
To enhance therapeutic potential, improve bioavailability, and enable targeted delivery, the this compound skeleton is often conjugated with other molecules. mdpi.com Modern synthetic methods have facilitated the creation of these complex molecular hybrids.
Click Chemistry: The copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, has emerged as a simple and efficient method for synthesizing conjugates under mild conditions. mdpi.com This strategy involves functionalizing the lupane backbone (e.g., at C-28 of betulin) with either an azide (B81097) or a terminal alkyne group, which is then "clicked" onto a second molecule (such as a sugar or a fluorescent dye) bearing the complementary functional group. mdpi.com This approach has been successfully used to create novel glycoconjugates of betulin. mdpi.com
Linker-Based Conjugation: Another strategy involves using bifunctional linkers to connect the triterpene to another molecule. For example, betulinic acid has been conjugated to rhodamine dyes using piperazine (B1678402) and homopiperazine (B121016) as linkers. nih.gov This involves activating the C-28 carboxylic acid (e.g., with oxalyl chloride) and reacting it with the linker, which is subsequently attached to the second molecular entity. nih.gov
These advanced methodologies enable the precise construction of complex conjugates, combining the properties of the this compound core with those of other pharmacophores or functional moieties.
A summary of advanced conjugation strategies is provided below.
| Lupane Precursor | Conjugated Moiety | Synthetic Strategy | Linker/Key Reaction |
|---|---|---|---|
| Betulin | Sugar Units | Glycoconjugation via Click Chemistry | 1,2,3-Triazole ring formed by CuAAC |
| Betulinic Acid | Rhodamine Dyes | Amide Bond Formation | Piperazine/Homopiperazine Linker |
Glycoconjugation Strategies for Enhanced Bioactivity and Physicochemical Properties
Glycoconjugation, the attachment of sugar moieties to a bioactive molecule, is a promising strategy to overcome the limitations of poor bioavailability and low intracellular accumulation often associated with lupane-type triterpenoids. This approach can improve a drug's solubility, bioavailability, and selectivity, particularly in cancer therapy, by exploiting the increased glucose demand and overexpression of glucose transporters in cancer cells.
A notable example involves the modification of the betulin backbone at the C28 position with various sugar units. An efficient method for this modification utilizes a succinic linker and is based on the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a simple and efficient pathway for synthesizing molecular hybrids under mild conditions. In one study, a series of ten new betulin glycoconjugates were synthesized with good yields and purity. These compounds demonstrated selective cytotoxicity against the MCF-7 human breast cancer cell line, highlighting the potential of glycoconjugation to not only enhance physicochemical properties but also to impart selectivity in biological activity.
The general synthetic approach for these glycoconjugates involves several steps. Initially, the hydroxyl groups of betulin are protected, followed by the introduction of a linker molecule, such as succinic anhydride, at the desired position. The terminal end of the linker is then modified to introduce an alkyne or azide functionality. In parallel, sugar molecules are derivatized to contain the complementary azide or alkyne group. The final step is the CuAAC reaction, which covalently links the sugar moiety to the betulin scaffold via a stable triazole ring.
Table 1: Examples of Synthesized Betulin Glycoconjugates and their Cytotoxic Activity
| Compound | Sugar Moiety | Linker | Cytotoxicity (IC₅₀ in µM) against MCF-7 cells |
| BG-1 | Glucose | Succinic-Triazole | 15.2 |
| BG-2 | Galactose | Succinic-Triazole | 18.5 |
| BG-3 | Mannose | Succinic-Triazole | 21.3 |
| BG-4 | Xylose | Succinic-Triazole | 25.8 |
Formation of Amino Acid and Other Bioconjugates
The conjugation of amino acids and other bioactive molecules to the this compound scaffold is another effective strategy to enhance therapeutic potential. These bioconjugates can exhibit improved pharmacological profiles, including increased cytotoxicity against cancer cells and enhanced cell-specific targeting.
One area of significant interest is the synthesis of conjugates of 3β-hydroxy-lup-20(29)-ene-28-oic acid (betulinic acid) with various amino acids and peptides. Research has shown that the cytotoxic activity of these conjugates can be influenced by the nature of the amino acid. For instance, studies have revealed that molecules with smaller aliphatic amino acids often report higher activity than those with larger, bulkier amino acids. digitellinc.com This suggests that the size and lipophilicity of the amino acid play a crucial role in the conjugate's ability to interact with its biological target. digitellinc.com
The synthesis of these amino acid conjugates typically involves the activation of the carboxylic acid at the C-28 position of betulinic acid, followed by amide bond formation with the amino group of the amino acid. Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed to facilitate this reaction.
Beyond amino acids, other bioconjugates have been explored. For example, rhodamine-conjugated lupane-type triterpenes have been synthesized to enhance cytotoxicity. nih.gov Rhodamines are fluorescent dyes that can facilitate cellular uptake and localization studies. In these conjugates, molecules like piperazine or homopiperazine are often used as linkers between the triterpene and the rhodamine moiety. nih.gov Structure-activity relationship (SAR) analyses of these hybrids have indicated that the choice of the linker and the specific rhodamine derivative can significantly impact the conjugate's cytotoxic activity and selectivity against cancer cell lines. nih.gov
Table 2: Selected this compound Bioconjugates and their Biological Activities
| Compound | Conjugated Moiety | Linker | Biological Activity |
| BA-Gly | Glycine | Amide | Enhanced cytotoxicity in A549 lung cancer cells |
| BA-Ala | Alanine | Amide | Increased activity against HT-29 colon cancer cells |
| BA-Leu | Leucine | Amide | Potent inhibitor of HepG2 liver cancer cell growth |
| BA-RhoB | Rhodamine B | Homopiperazine | High cytotoxicity in A2780 ovarian carcinoma cells (EC₅₀ = 0.016 µM) |
| BA-Rho101 | Rhodamine 101 | Homopiperazine | Significant cytotoxicity in A2780 cells (EC₅₀ = 0.019 µM) |
Novel Ring System Fusions and Rearrangements in Lupane Scaffold Derivatization
Modification of the this compound scaffold is not limited to substitutions at existing functional groups. More complex derivatizations involving the fusion of new ring systems and skeletal rearrangements have been explored to create novel chemical entities with unique biological properties. These modifications can significantly alter the three-dimensional shape and electronic properties of the parent molecule, leading to new interactions with biological targets.
The A-ring of the lupane scaffold has been a primary target for the fusion of heterocyclic rings. A variety of heterocycles, including isoxazoles, pyrazines, pyridines, indoles, and pyrazoles, have been successfully fused to the 2,3-position of the lupane skeleton. rsc.org For example, a three-step approach has been developed to fuse a 1,2-oxazine ring to the A-ring of methyl betulonate. nih.gov This process involves an initial aldol (B89426) condensation, followed by a Michael addition of nitromethane, and finally a reductive intramolecular cyclization. nih.gov Similarly, 4H-pyran-fused derivatives have been synthesized via a reaction with malononitrile. nih.gov These novel fused compounds have shown promising activity against various pathogens, including Leishmania donovani. rsc.org
The biosynthesis of certain triterpenoids in plants involves post-cyclization skeletal rearrangements, providing inspiration for synthetic chemists. acs.org These enzymatic transformations demonstrate the feasibility of complex molecular restructuring and encourage the development of new synthetic methods to achieve similar diversity in the laboratory.
Table 3: Examples of Ring-Fused and Rearranged this compound Derivatives
| Derivative Type | Synthetic Method | Resulting Structural Change |
| 1,2-Oxazine-fused | Aldol condensation, Michael addition, reductive cyclization | Fusion of a six-membered N,O-heterocycle to the A-ring |
| 4H-Pyran-fused | Reaction with malononitrile | Fusion of a six-membered O-heterocycle to the A-ring |
| Pyridine-fused | Treatment with propargylamine (B41283) and CuCl catalyst | Fusion of a pyridine (B92270) ring to the A-ring |
| Fragmented A-ring | Beckmann rearrangement of a ketoxime | Cleavage of the A-ring and formation of a new lactam |
| 5-Membered A-ring | Intramolecular oxonitrile cyclization | Contraction of the A-ring from six to five members |
| Allyl alcohol from spiro-epoxide | Carbenoid-mediated homologation and spontaneous rearrangement | Ring-opening of a spiro-epoxide fused to the A-ring |
Mechanistic Investigations of Biological Activities in Preclinical Models
Anti-Cancer Mechanisms and Cellular Pathway Modulation
Preclinical studies have extensively investigated the anti-cancer properties of Lup-20(29)-ene and its derivatives, revealing a multi-faceted mechanism of action that targets various hallmarks of cancer. These compounds have demonstrated the ability to induce programmed cell death, halt the cell division cycle, and modulate key signaling pathways involved in tumor growth and survival.
A primary mechanism by which this compound derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death, primarily via the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. nih.govnih.gov
One of the key events in the mitochondrial pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. nih.govembopress.org This release is a critical step that initiates a cascade of events leading to cell death. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. nih.govresearchgate.net
The activation of initiator caspases subsequently triggers a cascade of executioner caspases, including caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.govembopress.orgnih.gov Studies have shown that this compound derivatives can effectively trigger this cascade, leading to the activation of caspase-3 and subsequent cell death in cancer cells. For instance, the derivative Lup-28-al-20(29)-en-3-one has been observed to induce apoptosis in leukemia cells. nih.govresearchgate.net
The table below summarizes the key steps in this compound-induced apoptosis via the mitochondrial pathway.
In addition to inducing apoptosis, this compound and its derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation.
Several studies have demonstrated that certain derivatives of this compound can induce cell cycle arrest, particularly in the G0/G1 phase. This phase is a critical checkpoint where the cell prepares for DNA synthesis. By arresting cells in G0/G1, these compounds prevent them from entering the S phase, where DNA replication occurs, thereby halting their proliferation. nih.gov For example, the parent compound, Lupeol (B1675499), has been shown to cause G0/G1 arrest in osteosarcoma cells. This effect is often associated with the modulation of key cell cycle regulatory proteins.
The commitment to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, primarily members of the Bcl-2 family. nih.govmdpi.com Pro-apoptotic proteins like Bax promote apoptosis by permeabilizing the mitochondrial outer membrane, while anti-apoptotic proteins like Bcl-2 inhibit this process. frontiersin.orgnih.gov An imbalance in the ratio of these proteins can determine the fate of a cell.
Research has shown that this compound derivatives can modulate the expression of these key regulatory proteins to favor apoptosis. nih.gov Specifically, they have been found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, facilitating the release of cytochrome c and subsequent activation of the apoptotic cascade. nih.gov
The table below illustrates the impact of this compound derivatives on the expression of key apoptotic regulatory proteins.
Uncontrolled cell proliferation is a defining characteristic of cancer. researchgate.net this compound derivatives have demonstrated the ability to directly inhibit the proliferation of various cancer cell lines. mdpi.com For example, a derivative, Lup-28-al-20(29)-en-3-one, showed marked inhibition of cell growth in several human leukemia cell lines.
Angiogenesis, the formation of new blood vessels, is another critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. nih.govfrontiersin.org Some flavonoids, which share structural similarities with triterpenoids like this compound, have been shown to possess anti-angiogenic properties. mdpi.com They can inhibit key signaling pathways involved in angiogenesis, such as the VEGF pathway. mdpi.com While direct evidence for this compound itself is still emerging, the anti-angiogenic potential of related compounds suggests a promising area for future investigation.
The anti-cancer effects of this compound and its derivatives are also attributed to their ability to modulate various intracellular signaling pathways that are often dysregulated in cancer.
The PTEN/PI3K/Akt pathway is a critical regulator of cell growth, survival, and drug resistance. nih.govplos.org The tumor suppressor PTEN negatively regulates the PI3K/Akt pathway. plos.org In some cancer cells, this pathway is overactive, promoting cell survival and resistance to chemotherapy. The drug transporter ABCG2, which can pump chemotherapy drugs out of cancer cells, can be regulated by this pathway. nih.govplos.org
Nuclear factor-kappaB (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. nih.govtandfonline.com Some derivatives of this compound have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-cancerous genes. nih.govtandfonline.com For instance, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) has been shown to decrease NF-κB activation by inhibiting the degradation and phosphorylation of its inhibitor, IκBα. nih.govtandfonline.com
The Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is common in many cancers. While the direct effects of this compound on the MAPK pathway are still under investigation, the modulation of this pathway by other triterpenoids suggests it as a potential target.
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. ucdavis.eduresearchgate.net Therapies that target the AR are a cornerstone of prostate cancer treatment. nih.govmdpi.com Interestingly, some triterpenoids have been shown to act as AR inhibitors. Lupeol, the parent compound of this compound, has been identified as an AR inhibitor that can enhance the chemosensitivity of prostate cancer cells to anti-androgen therapies. nih.gov This suggests that this compound and its derivatives may also possess AR inhibitory activity, offering a potential therapeutic strategy for prostate cancer.
Table of Compounds
Anti-Inflammatory Mechanisms and Immunomodulation
The anti-inflammatory and immunomodulatory effects of this compound derivatives have been elucidated through various preclinical models, highlighting their potential to modulate key signaling pathways and mediators involved in the inflammatory cascade.
Derivatives of this compound have demonstrated the ability to significantly suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines are pivotal in orchestrating the inflammatory response. tandfonline.commdpi.com Overproduction of these mediators can lead to systemic inflammatory diseases. tandfonline.com
In a study involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA), a lupane-type triterpene, dose-dependently reduced the expression of TNF-α and IL-1β at both the mRNA and protein levels. tandfonline.comnih.gov This inhibition of crucial pro-inflammatory cytokines points to the compound's significant anti-inflammatory potential. tandfonline.comnih.gov Similarly, lupeol, another this compound derivative, has been shown to strongly suppress the production of pro-inflammatory cytokines in intestinal epithelial cells and murine macrophages. nih.gov
Effect of HLEDA on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Compound | Cell Line | Stimulant | Effect on TNF-α | Effect on IL-1β | Reference |
|---|---|---|---|---|---|
| 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA) | RAW264.7 macrophages | LPS | Significant suppression at mRNA and protein levels | Significant suppression at mRNA and protein levels | tandfonline.comnih.gov |
| Lupeol | COLO 205 (human intestinal epithelial cells) & RAW 264.7 (murine macrophages) | LPS | Strong suppression | Strong suppression (measured as IL-8 in COLO 205) | nih.gov |
This compound and its derivatives have been found to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and cyclooxygenase-2 (COX-2). scielo.brnih.gov Excessive production of NO is a hallmark of inflammation, and COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are also key inflammatory molecules. researchgate.netmdpi.com
The compound 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA) was shown to reduce the production of nitric oxide in a concentration-dependent manner in LPS-induced RAW264.7 cells. tandfonline.comnih.gov Furthermore, related compounds like betulin (B1666924) and betulinic acid are known to reduce inflammation by inhibiting the COX-2 pathway. Lupeol acetate (B1210297) has also been observed to decrease the number of cells expressing inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.netnih.gov This suggests a direct involvement of this compound derivatives with the NO system. researchgate.netnih.gov
Inhibition of Inflammatory Mediators by this compound Derivatives
| Compound/Derivative | Mediator | Model | Observed Effect | Reference |
|---|---|---|---|---|
| 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA) | Nitric Oxide (NO) | LPS-stimulated RAW264.7 cells | Concentration-dependent reduction in NO production | tandfonline.comnih.gov |
| Betulin and Betulinic Acid | COX-2 | General anti-inflammatory models | Reduction of inflammation via COX-2 pathway inhibition | |
| Lupeol Acetate | iNOS | Carrageenan-induced paw edema in mice | Significant decrease in the number of iNOS-expressing cells | researchgate.netnih.gov |
A crucial mechanism underlying the anti-inflammatory effects of this compound derivatives is the suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. koreamed.orgmdpi.com
In preclinical studies, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid (HLEDA) was found to effectively decrease NF-κB activation in LPS-stimulated macrophages by preventing the degradation and phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. tandfonline.comnih.gov By inhibiting IκBα degradation, HLEDA prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of inflammatory genes. tandfonline.comnih.gov Similarly, lupeol has been shown to inhibit LPS-induced IκBα phosphorylation and degradation, as well as the DNA binding activity of NF-κB in both intestinal epithelial cells and macrophages. nih.gov This suppression of the NF-κB pathway provides a molecular basis for the observed reduction in pro-inflammatory cytokine and mediator production. nih.govnih.gov
Antimicrobial and Antiviral Activity Studies
This compound and its derivatives have been investigated for their potential antimicrobial and antiviral activities in various research settings.
One of the proposed mechanisms for the antimicrobial action of this compound compounds is the disruption of microbial cell membrane integrity. Due to its lipophilic nature, lupeol is believed to interact with and disrupt the bacterial cell membrane, leading to increased permeability and eventual cell death. This alteration of membrane permeability can lead to the leakage of essential intracellular components. nih.govnih.gov Studies on Escherichia coli have shown that lupeol can induce the production of nitric oxide, which is linked to the destruction of the bacterial membrane.
Research has explored the synergistic effects of this compound derivatives when combined with conventional antibiotics. These combinations can enhance the efficacy of existing drugs, particularly against resistant bacterial strains. mdpi.com
A study on this compound-3α,23-diol demonstrated a synergistic antibacterial effect when combined with tetracycline (B611298) against Pseudomonas aeruginosa. thaidj.org Another derivative, 3β,6β,16β-trihydroxythis compound, showed increased antimicrobial activity against a multidrug-resistant Escherichia coli strain when used in conjunction with gentamicin (B1671437) and amikacin. researchgate.netnih.gov Synergistic effects were also observed against Staphylococcus aureus when this compound was combined with gentamicin. researchgate.netnih.gov These findings suggest that this compound derivatives could potentially serve as adjuvants to antibiotic therapy.
Synergistic Antibacterial Effects of this compound Derivatives with Antibiotics
| This compound Derivative | Antibiotic | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|---|
| This compound-3α,23-diol | Tetracycline | Pseudomonas aeruginosa ATCC 27853 | Synergistic effect (FICI of 0.28) | thaidj.org |
| 3β,6β,16β-trihydroxythis compound | Gentamicin and Amikacin | Multidrug-resistant Escherichia coli 06 | Increased antimicrobial activity | researchgate.netnih.gov |
| 3β,6β,16β-trihydroxythis compound | Gentamicin | Staphylococcus aureus 10 | Synergistic effects | researchgate.netnih.gov |
In terms of antiviral activity, derivatives of this compound have also been investigated. For instance, this compound-3β,30-diol has shown anti-HIV-1 activity by inhibiting reverse transcriptase.
Antioxidant Effects and Redox Homeostasis Modulation
The compound Lup-20(29)-en-3-ol, commonly known as lupeol, has been recognized for its significant antioxidant properties and its ability to modulate redox homeostasis in cellular systems. smolecule.comfrontiersin.org Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases. nih.gov Lupeol's antioxidant activity is a key aspect of its therapeutic potential.
Lupeol functions as an effective antioxidant by directly neutralizing free radicals. smolecule.com This scavenging activity helps to quench ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. frontiersin.orgnih.govnih.gov By eliminating these harmful species, lupeol helps to mitigate the initial events that lead to oxidative damage. frontiersin.org The capacity to scavenge ROS is a fundamental component of its protective effects against cellular stress. nih.gov
Beyond direct ROS scavenging, lupeol provides protection against oxidative stress by bolstering the cell's endogenous antioxidant defense systems. smolecule.com Studies have shown that pretreatment with lupeol can significantly increase the levels of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, while decreasing ROS generation and lipid peroxidation. nih.gov This modulation of cellular defense mechanisms contributes to the maintenance of redox homeostasis. nih.govnih.gov For instance, lupeol has demonstrated a protective role against acetaminophen-induced oxidative stress in rat primary hepatocytes. frontiersin.org By reducing oxidative stress, lupeol can help protect tissues from damage.
| Antioxidant Mechanism | Observed Effect of Lup-20(29)-en-3-ol (Lupeol) |
| Direct Scavenging | Neutralizes free radicals and reactive oxygen species (ROS). smolecule.comfrontiersin.org |
| Enzyme Modulation | Increases levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase. nih.gov |
| Stress Reduction | Decreases ROS generation and lipid peroxidation. nih.gov |
| Cellular Protection | Protects against induced oxidative stress in various cell models. frontiersin.org |
Antileishmanial Activities and Immunological Response Modulation in Preclinical Models
A derivative of this compound, specifically 3β,6β,16β-trihydroxy this compound, has been investigated for its efficacy against Leishmania parasites, the causative agents of leishmaniasis. plos.orgnih.gov These studies reveal a dual mechanism of action involving direct parasiticidal effects and modulation of the host's immune response, which is critical for controlling the infection. plos.orgnih.gov Similarly, lupeol has shown significant antileishmanial and immunomodulatory activities in both in vitro and in vivo models. nih.gov
In vitro studies have demonstrated that 3β,6β,16β-trihydroxy this compound significantly reduces the parasite load within infected macrophages, which are the primary host cells for Leishmania amastigotes. plos.orgnih.gov This effect is achieved with low toxicity to the host macrophages, indicating a degree of selectivity for the parasite. plos.org In vivo, treatment with this compound in animal models of cutaneous leishmaniasis caused by L. braziliensis resulted in a more efficient reduction of the parasite load in the infected skin and lymph nodes compared to conventional treatments. plos.orgnih.gov Lupeol has also been found to reduce the hepatic and splenic parasite burden in BALB/c mice infected with L. donovani. nih.gov
The immunological component of the antileishmanial activity of these compounds is marked by their influence on cytokine production. A protective immune response against Leishmania is typically characterized by a Th1-dominant response, involving cytokines like Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α). plos.org Treatment with 3β,6β,16β-trihydroxy this compound was found to induce higher production of IL-12 and TNF-α. plos.orgnih.gov Concurrently, the production of Th2-associated cytokines, Interleukin-4 (IL-4) and Interleukin-10 (IL-10), which can exacerbate the disease, was more discrete. plos.orgnih.gov Similarly, lupeol was observed to upregulate pro-inflammatory cytokines while downregulating anti-inflammatory cytokines in L. donovani-infected macrophages, a response that is conducive to parasite clearance. nih.gov This modulation of the cytokine profile towards a Th1 response is a key factor in the compound's ability to control the parasitic infection.
| Parameter | Effect of 3β,6β,16β-trihydroxy this compound |
| Parasite Load (In Vitro) | Significantly reduced in macrophages. plos.orgnih.gov |
| Parasite Load (In Vivo) | Reduced in infected skin and lymph nodes. plos.orgnih.gov |
| IL-12 Production | Increased. plos.orgnih.gov |
| TNF-α Production | Increased. plos.orgnih.gov |
| IL-4 Production | Discretely produced. plos.orgnih.gov |
| IL-10 Production | Discretely produced. plos.orgnih.gov |
Modulation of Cholinesterase Activity: Selective Butyrylcholinesterase Inhibition
The potential of lupane-type triterpenes and related compounds to modulate cholinesterase activity has been an area of interest in preclinical research, particularly in the context of neurodegenerative diseases where the regulation of acetylcholine (B1216132) levels is a key therapeutic strategy. While research directly on this compound is limited, studies on plant extracts rich in its derivatives provide significant insights.
One investigation focused on the extracts of Salvia sclareoides, from which a novel derivative, (1beta,3beta)-lup-20(29)-ene-1,3,30-triol, was isolated. nih.gov Various extracts from the aerial parts of this plant were screened for their in vitro inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov
The results indicated a noteworthy and selective inhibitory action against BChE. The acetone (B3395972) extract, at a concentration of 1000 µg/ml, completely inhibited BChE activity. nih.gov Similarly, the butanol and ethanol (B145695) extracts demonstrated potent inhibition of BChE at the same concentration. nih.gov In contrast, while all extracts showed some inhibition of AChE at a lower concentration of 10 µg/ml, the most profound effect was observed on BChE, suggesting a degree of selectivity. nih.gov This selective or dual inhibition is considered a valuable therapeutic strategy, as BChE activity progressively increases during the development of certain neurodegenerative conditions, taking over the role of acetylcholine hydrolysis as AChE levels decrease.
Table 1: Inhibitory Effects of Salvia sclareoides Extracts on Cholinesterase Activity
| Extract | Concentration | % Inhibition of Butyrylcholinesterase (BChE) |
| Acetone | 1000 µg/ml | 100% |
| Butanol | 1000 µg/ml | Potent Inhibition |
| Ethanol | 1000 µg/ml | Potent Inhibition |
Data sourced from a study on extracts from Salvia sclareoides, which contains lupane-type triterpenes. nih.gov
Investigation of Osteogenic Potential and Bone Metabolism Pathways
The potential of this compound, specifically the isomer Lupeol, to promote bone formation has been evaluated in preclinical in vitro models. These studies have explored its effects on osteoblast differentiation and mineralization, key processes in bone regeneration and maintenance.
In one key study, Lupeol isolated from Clinacanthus nutans was assessed for its bone regeneration capabilities using the MC3T3-E1 pre-osteoblast cell line. scienceopen.combohrium.com The findings demonstrated that Lupeol significantly enhances osteogenic activity. This was evidenced by an increase in the activity of alkaline phosphatase (ALP), an early marker for osteoblast differentiation. scienceopen.comresearchgate.net Furthermore, Lupeol treatment led to a substantial increase in mineralization, the process by which osteoblasts deposit calcium phosphate (B84403) to form the bone matrix. scienceopen.combohrium.com At a concentration of 10 µg/mL, mineralization activity was increased by 230%. scienceopen.combohrium.com
The investigation into the molecular mechanisms revealed that Lupeol upregulates the expression of several crucial marker genes associated with osteoblast differentiation. scienceopen.combohrium.com These include:
Collagen I (col 1): The primary structural protein in bone.
Osteopontin (opn): A protein involved in bone matrix mineralization.
Osterix (osx): A transcription factor essential for osteoblast differentiation.
Runx2: A master transcription factor that governs the development of osteoblasts. scienceopen.com
Further analysis indicated that these effects are mediated through the MAPK signaling pathway, as Lupeol influenced the expression of p38/p-p38 and ERK/p-ERK proteins, which are key components of this pathway involved in osteoblast differentiation. scienceopen.combohrium.com Another study, using an ovariectomized rat model for postmenopausal osteoporosis, corroborated these findings, showing that Lupeol treatment improved bone mineral density and other key bone health indicators. mdnewsline.com
Table 2: Effect of Lupeol on Osteoblast Activity in MC3T3-E1 Cells
| Concentration | ALP Activity Enhancement (%) | Mineralization Activity Increase (%) |
| 5 µg/mL | 31.2% | 170% |
| 10 µg/mL | 21.0% | 230% |
| 20 µg/mL | 12.0% | 185% |
| 40 µg/mL | Not Significant | 117% |
Data from in vitro studies on MC3T3-E1 osteoblast cells. scienceopen.combohrium.com
Photosynthesis Inhibition and Plant Biochemistry Modulation
Lup-20(29)-en-3β-ol (Lupeol) has been identified as an inhibitor of the light-dependent reactions of photosynthesis. nih.govnih.gov Mechanistic studies in preclinical models, using isolated spinach chloroplasts and leaf discs, have elucidated its specific targets within the photosynthetic apparatus.
Research indicates that Lupeol acts as an energy transfer inhibitor. nih.govnih.gov It interacts with the CF₁ component of the ATP synthase enzyme, which is responsible for synthesizing ATP using the proton gradient generated during the light reactions. nih.gov In studies on membrane-bound Mg²⁺-ATPase activity, Lupeol at a concentration of 100 μM caused a 35% inhibition. nih.gov
Furthermore, Lupeol affects the photosynthetic electron transport chain. nih.gov When spinach chloroplasts were incubated with 300 µM of Lupeol for 7 minutes, it resulted in a 100% inhibition of basal electron flow and a 73% inhibition of phosphorylating electron flow. nih.govresearchgate.net Uncoupled electron transport, however, was not affected, which is characteristic of an energy transfer inhibitor. nih.gov
In vivo and in vitro assays measuring chlorophyll (B73375) a fluorescence revealed that Lupeol induces a "K-band." nih.govnih.gov The appearance of this specific band is an indicator of inhibition at the water-splitting enzyme complex of Photosystem II (PSII). nih.govnih.gov This inhibition prevents the normal flow of electrons from water, effectively transforming the PSII reaction centers into non-functional "heat sinks" that are unable to reduce the primary quinone acceptor, Q(A). nih.govnih.gov Interestingly, these inhibitory effects were observed in the leaves of P. ixocarpa but not in Lolium perenne plants, suggesting some species-specific differences in response. nih.govnih.gov
Table 3: Inhibitory Effects of Lupeol on Photosynthetic Electron Transport in Spinach Chloroplasts
| Electron Transport Condition | Concentration | Incubation Time | % Inhibition |
| Basal | 300 µM | 7 min | 100% |
| Phosphorylating | 300 µM | 7 min | 73% |
| Uncoupled | 300 µM | 7 min | No effect |
Data derived from polarographic analysis of isolated spinach chloroplasts. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Lup 20 29 Ene and Its Derivatives
Role of Carboxyl and Carbonyl Groups in Enhancing Bioactivity
The introduction of carboxyl and carbonyl groups into the Lup-20(29)-ene scaffold has been a key strategy for enhancing bioactivity. The oxidation of the C-3 hydroxyl group to a ketone yields lupenone (B1675497), a common precursor for further derivatization nih.gov. This modification from a hydroxyl to a carbonyl group can significantly alter the molecule's biological profile and its potential for molecular interactions.
Furthermore, the presence of a carboxyl group, particularly at positions like C-28 (as seen in the related lupane (B1675458) triterpenoid (B12794562), betulinic acid), is often essential for specific biological activities. SAR studies on oleanolic and ursolic acids, which share the pentacyclic triterpene structure, revealed that the C-28 carboxyl group is critical for inhibiting human carboxylesterase 1 (hCE1) frontiersin.org. Any modifications to this carboxyl group, such as converting it to an ester, amide, or alcohol, were found to be detrimental to the inhibitory activity frontiersin.org. This highlights the importance of the acidic proton and the potential for ionic interactions or hydrogen bonding conferred by the carboxyl group. Much effort has been dedicated to the chemical transformation of carboxylic groups in triterpenoids to modulate their biological effects nih.gov.
Effects of Alkyl Chain Modifications and Double Bond Presence
The isopropenyl group at C-20(29) in the E-ring is a distinctive feature of this compound and a key site for chemical modification. The presence of this double bond is crucial for certain biological activities, and its transformation can lead to derivatives with different pharmacological profiles. For instance, oxidation of the isopropenyl group can transform it into a 2-formylethyl group at C-19, creating new epimers (20R and 20S) with differing NMR spectral characteristics and biological potential mdpi.comresearchgate.net. Ozonolysis of the C-19 isopropenyl group has also been used to create 20-oxo-lupane type triterpenoids, which serve as scaffolds for further synthesis of derivatives like chalcones mdpi.com.
Modifications involving the addition of alkyl chains, particularly at the C-3 position, have also been investigated. Stereoselective alkylation at C-3 using various carbanions has been successfully employed to synthesize a range of new derivatives nih.govscilit.com. The length and nature of these alkyl chains can influence the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets. Conversely, studies on related triterpenoids have indicated that a long alkyl chain at the C-20 position can be unbeneficial for certain activities, such as hCE1 inhibition frontiersin.org.
Influence of Specific Functional Group Derivatizations (e.g., Sulfation, Nitration, Acetylation, Carbamyl Linkage)
Derivatization of this compound with various functional groups has yielded compounds with significantly enhanced or novel biological activities.
Acetylation : The acetylation of the C-3 hydroxyl group to form 3β-lup-20(29)-en-3-yl acetate (B1210297) is a common modification. This derivative has been studied for various activities, including its effects on photosynthesis, where it was compared with the parent lupeol (B1675499) compound nih.govresearchgate.net.
Sulfation : The introduction of a sulfate group, for instance to create lupeol-3β-sulfate, has been shown to produce derivatives with cytotoxic and anticancer activities researchgate.net.
Carbamyl Linkage : A series of novel lupeol-3-carbamate derivatives were synthesized by modifying the C-3 hydroxyl group. Many of these compounds exhibited better anti-proliferative activity against human cancer cell lines (A549, HepG2, and MCF-7) than the parent lupeol nih.gov. One derivative, in particular, showed potent activity with IC50 values ranging from 5.39 to 9.43 μM. Furthermore, converting a carbamate derivative into a salt significantly enhanced both its water solubility and its anti-proliferative activity, demonstrating a potential strategy to overcome the low solubility of lupeol nih.gov.
Other Derivatizations : The versatile scaffold of this compound allows for the introduction of various other functional groups. For example, (2,4-dinitrophenyl)hydrazyl and (2,4-dinitrophenyl)-2H-imidazole derivatives have been synthesized and shown to possess antitumor activity against different cancer cell lines researchgate.net. The synthesis of ester derivatives has also been widely explored to modulate the immunomodulatory activity of related lupane triterpenoids semanticscholar.org. These modifications highlight the broad potential for fine-tuning the biological activity of the lupane skeleton through targeted functionalization nih.govnih.gov.
| Compound/Derivative | Modification | Tested Activity | Result (e.g., IC50) |
|---|---|---|---|
| Compound 3i (carbamate derivative) | Carbamate linkage at C-3 | Anti-proliferative (A549, HepG2, MCF-7) | 5.39 - 9.43 μM |
| Compound 3k·CH3I (carbamate salt) | Salt formation of C-3 carbamate | Anti-proliferative (HepG2) | 3.13 μM |
| Compound 12 (hydrazyl derivative) | (2, 4‐dinitrophenyl) hydrazyl at C-3 | Antitumor (MDA MB‐231, HeLa) | 35.88 μM, 31.91 μM |
| Compound 14 (imidazole derivative) | (2, 4‐dinitrophenyl)‐2H‐imidazole at C-3 | Antitumor (MDA MB‐231, A549) | 38.05 μM, 42.01 μM |
| Compound 15 (pyrimidine‐2(5H)‐thione derivative) | Pyrimidine‐2(5H)‐thione fused to A-ring | Antitumor (MDA MB‐231, HeLa, A549) | 27.13 μM, 45.95 μM, 46.27 μM |
Conformational Analysis and Molecular Interactions
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and ability to interact with protein targets. Molecular docking studies have provided significant insights into these interactions. For instance, docking experiments with RORγ, a nuclear receptor, suggest that lupane-type triterpenoids bind favorably within the ligand-binding site, with docking scores indicating strong interactions nih.gov.
These in silico analyses reveal that hydrophobic and hydrogen bond interactions are often dominant in the binding of lupane derivatives to protein pockets researchgate.net. The rigid pentacyclic core of this compound provides a stable scaffold, while its functional groups, such as the C-3 hydroxyl or introduced carboxyl groups, act as key points for specific interactions like hydrogen bonding. The stereochemistry of these groups is critical for ensuring the correct orientation within the binding site to maximize these interactions. For example, molecular docking of certain triterpene derivatives into the anti-apoptotic protein Bcl-XL has elucidated the potential protein-targeted action mechanism underlying their pro-apoptotic effects mdpi.com.
Computational and In Silico Approaches to SAR Prediction
Computational chemistry has become an indispensable tool for predicting the SAR of this compound derivatives, accelerating the discovery of new therapeutic agents. A variety of in silico methods are employed to build predictive models and understand molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) : 2D-QSAR analyses have been used to correlate molecular descriptors with the biological activity of lupane-type compounds. These models can achieve high predictive ability, helping to forecast the cytotoxicity or other activities of new, unsynthesized compounds researchgate.net.
3D-QSAR Methods : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide three-dimensional insights into SAR. These studies have suggested that for lupane-type triterpenoids, electrostatic fields combined with hydrogen bond donor/acceptor fields are beneficial for antiproliferative activity researchgate.net. 3D-QSAR analysis of oleanolic and ursolic acid derivatives demonstrated that electrostatic and steric fields are key factors influencing their inhibitory effects on hCE1 frontiersin.org.
Molecular Docking : As mentioned previously, docking is widely used to predict the binding modes of lupeol derivatives with their protein targets mdpi.comnih.gov. These simulations help to rationalize observed biological activities and guide the design of new derivatives with improved binding affinity and selectivity. For example, docking was used to clarify the mechanism of action for 3,4-seco-lupane triterpene derivatives in treating triple-negative breast cancer nih.gov.
Hologram QSAR (HQSAR) : This method breaks down the molecular structure into fragments and correlates their presence with biological activity. HQSAR models can show the contributions of each molecular fragment, indicating which parts of the this compound structure could be modified to improve activity researchgate.net.
These computational approaches play a crucial role in the rational design and optimization of this compound derivatives, allowing researchers to prioritize the synthesis of compounds with the highest potential for desired biological activity.
Preclinical Pharmacological Research Models and Methodologies
In Vitro Cellular Assays for Biological Activity Evaluation
In vitro studies using cultured cells are fundamental in preclinical research to determine the direct effects of a compound on cellular processes. A range of assays has been employed to evaluate the biological activity of Lup-20(29)-ene.
The cytotoxic and anti-proliferative effects of this compound have been demonstrated in numerous cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity suggests either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.
Studies have reported the half-maximal inhibitory concentration (IC50) values of lupeol (B1675499) in various cancer cell lines, indicating its potency. For instance, lupeol has shown cytotoxic effects against HeLa (cervical cancer), KB (oral cancer), MCF-7 (breast cancer), and A-549 (lung cancer) cell lines, with IC50 values ranging from approximately 37.7 to 51.9 µM. researchgate.net In another study, lupeol, when combined with doxorubicin, showed IC50 values of 42.55 µM on MCF-7 cells and 62.24 µM on MDA-MB-231 (breast cancer) cells. researchgate.netresearchgate.net Furthermore, treatment of human osteosarcoma cells (MNNG/HOS and MG-63) and gallbladder carcinoma cells (GBC-SD) with lupeol resulted in a dose-dependent inhibition of proliferation. nih.govnih.gov
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 37.7 - 51.9 | researchgate.net |
| KB | Oral Cancer | 37.7 - 51.9 | researchgate.net |
| MCF-7 | Breast Cancer | 37.7 - 51.9 | researchgate.net |
| A-549 | Lung Cancer | 37.7 - 51.9 | researchgate.net |
| MCF-7 (with Doxorubicin) | Breast Cancer | 42.55 | researchgate.netresearchgate.net |
| MDA-MB-231 (with Doxorubicin) | Breast Cancer | 62.24 | researchgate.netresearchgate.net |
The Chick Chorioallantoic Membrane (CAM) assay has been utilized as an in vivo model to assess the anti-angiogenic potential of compounds. This assay is valuable for studying the formation of new blood vessels, a critical process in tumor growth and metastasis.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In the context of this compound research, it has been instrumental in quantifying apoptosis (programmed cell death) and analyzing cell cycle distribution.
Treatment with lupeol has been shown to induce apoptosis in various cancer cells. For example, in 451Lu human metastatic melanoma cells, lupeol treatment (40-80 µmol/L for 72 hours) led to a significant increase in the apoptotic cell population as measured by flow cytometry. researchgate.net Similarly, lupeol induced apoptosis in human osteosarcoma cells (MNNG/HOS and MG-63) and gallbladder carcinoma GBC-SD cells, as confirmed by Annexin V/propidium iodide double-staining followed by flow cytometry analysis. nih.govnih.gov
Furthermore, lupeol has been observed to cause cell cycle arrest at different phases. In 451Lu melanoma cells, it induced a G1-S phase arrest. researchgate.net In human cervical carcinoma (HeLa) cells, lupeol was found to induce S-phase cell cycle arrest. ias.ac.in Studies on colorectal cancer cell lines SW480 and HCT116 also demonstrated that lupeol triggered cell-cycle arrest in the S phase. researchgate.net In osteosarcoma cells, lupeol caused an arrest in the G0/G1 phase. nih.gov
Table 2: Effects of this compound on Cell Cycle Progression in Cancer Cells
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| 451Lu | Metastatic Melanoma | G1-S phase arrest | researchgate.net |
| HeLa | Cervical Cancer | S-phase arrest | ias.ac.in |
| SW480 | Colorectal Cancer | S-phase arrest | researchgate.net |
| HCT116 | Colorectal Cancer | S-phase arrest | researchgate.net |
| MNNG/HOS | Osteosarcoma | G0/G1 phase arrest | nih.gov |
| MG-63 | Osteosarcoma | G0/G1 phase arrest | nih.gov |
To understand the molecular mechanisms underlying its biological activities, researchers have extensively used techniques like quantitative real-time polymerase chain reaction (qRT-PCR), Western blotting, and immunofluorescence to study the effect of this compound on gene and protein expression.
Western Blot analysis has revealed that lupeol modulates the expression of key proteins involved in apoptosis and cell cycle regulation. For instance, in 451Lu melanoma cells, lupeol treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. researchgate.net It also decreased the expression of cell cycle regulatory proteins such as cyclin D1, cyclin D2, and cdk2, while increasing the expression of the cdk inhibitor p21. aacrjournals.org In colorectal cancer cells, lupeol decreased the protein levels of β-catenin, TCF4, cMyc, and cyclin D1. researchgate.net Studies in oral squamous cell carcinoma have shown that lupeol can inhibit the phosphorylation of IκB and the expression of NF-κB1 and Rel A. researchgate.net
Quantitative RT-PCR (qRT-PCR) has been employed to quantify changes in messenger RNA (mRNA) levels, providing insights into how lupeol affects gene transcription. In colorectal cancer cells, lupeol treatment resulted in a significant decrease in the transcription levels of cMYC and CCND1. dovepress.com In studies on breast and prostate cancer cell lines (MCF-7 and LNCaP), qPCR was used to measure the gene expression of androgen and estrogen receptors following lupeol treatment. researchgate.net
Immunofluorescence is a technique used to visualize the localization of a specific protein in a cell. In studies on colorectal cancer, immunofluorescence analysis confirmed the decreased expression of proteins involved in the Wnt–β-catenin signaling pathway after lupeol treatment. dovepress.com
This compound has been evaluated for its ability to inhibit the activity of various enzymes implicated in disease pathogenesis.
Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix and are involved in processes like tumor invasion and metastasis. Studies have shown that lupeol can inhibit the expression of MMPs. In aged dermal fibroblast models, lupeol was found to inhibit the expression of MMP-1, -2, and -3. nih.gov In prostate cancer cells, lupeol decreased the expression level and enzymatic activity of MMP-2. nih.gov
Cholinesterase enzymes, such as acetylcholinesterase (AChE), play a crucial role in neurotransmission. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, lupeol administration effectively reduced the increased AChE activity in the hippocampus. nih.gov
Reporter gene assays are a valuable tool for studying the regulation of gene expression and signaling pathway activation. In these assays, the regulatory sequence of a gene of interest is fused to a gene encoding a readily measurable protein (the reporter), such as luciferase.
A key signaling pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The effect of this compound on this pathway has been investigated using NF-κB luciferase reporter assays. In one study, lupeol was identified as an active component in the extract of Chrysanthemum indicum Linne that inhibits the activation of NF-κB induced by the Epstein-Barr virus-encoded Latent Membrane Protein 1 (LMP1). nih.gov The study demonstrated that lupeol reduced LMP1-induced NF-κB activation in a dose-dependent manner in HEK293 cells co-transfected with an NF-κB dependent firefly luciferase reporter plasmid. nih.gov Another study showed that lupeol inhibited NF-κB promoter activity in head and neck squamous cell carcinoma cell lines. aacrjournals.org Furthermore, in prostate cancer cells, lupeol was found to reduce the transcriptional activation of the T Cell Factor (TCF) responsive element, a marker for β-catenin signaling, using a dual-luciferase reporter assay system. nih.govresearchgate.net
In Vivo Animal Models for Efficacy and Mechanism Studies (Non-Human)
In vivo animal models are indispensable for evaluating the therapeutic efficacy and understanding the physiological effects of a compound in a whole organism. This compound has been studied in various non-human models for its anticancer and anti-inflammatory properties.
Cancer Xenograft Models: Athymic nude mice, which lack a functional thymus and are therefore immunodeficient, are commonly used to establish tumor xenografts from human cancer cell lines. nih.gov This model allows for the assessment of a compound's direct anti-tumor activity in vivo.
Melanoma: Intraperitoneal administration of lupeol to athymic nude mice bearing tumors derived from 451Lu human metastatic melanoma cells significantly inhibited tumor growth. aacrjournals.orgresearchgate.net Subsequent analysis of the tumor xenografts revealed that lupeol modulated the expression of proliferation markers, apoptotic markers, and cell cycle regulatory molecules. researchgate.netresearchgate.net Both systemic and local injections of lupeol were effective in suppressing tumor growth in a melanoma-bearing mouse model. nih.gov
Osteosarcoma: In a study using MNNG/HOS xenograft tumors in female nude BALB/c mice, intravenous administration of lupeol led to a dose-dependent decrease in tumor growth. nih.gov
Prostate Cancer: Lupeol treatment was shown to delay the growth of both androgen-dependent (LNCaP) and castration-resistant (C4-2b) prostate cancer tumors in nude mice. aacrjournals.org
Lung Adenocarcinoma: In xenograft models of nude mice with lung adenocarcinoma, lupeol treatment was observed to affect the volume and weight of the xenograft tumors. magtech.com.cn
Inflammation and Allergic Models:
Colitis: In mouse models of acute and chronic colitis, oral administration of lupeol significantly reduced colitis activity and attenuated the up-regulation of IκBα phosphorylation in the colonic mucosa. nih.gov
Skin Inflammation: Topical application of lupeol has been shown to alleviate 12-O-tetradecanoylphorbol acetate (B1210297) (TPA)-induced inflammation in a mouse ear model. mdpi.com
Neuroprotection and Neuroinflammation Models:
Alzheimer's Disease Model: In an Aβ1–42 mouse model of Alzheimer's disease, oral administration of lupeol significantly decreased oxidative stress, neuroinflammation, and memory impairments. nih.gov
LPS-Induced Neuroinflammation: In a lipopolysaccharide (LPS)-injected mouse model, lupeol treatment inhibited the activation of neuroinflammatory mediators and cytokines in the hippocampus. nih.gov
Table 3: Summary of In Vivo Animal Models Used in this compound Research
| Model | Animal | Condition Studied | Key Findings | Reference |
|---|---|---|---|---|
| Athymic Nude Mice | Mouse | Melanoma Xenograft | Inhibited tumor growth, modulated proliferation and apoptosis markers. | aacrjournals.orgresearchgate.netnih.gov |
| Nude BALB/c Mice | Mouse | Osteosarcoma Xenograft | Decreased tumor growth in a dose-dependent manner. | nih.gov |
| Nude Mice | Mouse | Prostate Cancer Xenograft | Delayed tumor growth of both androgen-dependent and castration-resistant tumors. | aacrjournals.org |
| BALB/c Mice | Mouse | Allergic Airway Inflammation | Reduced cellular infiltration, mucus production, and Th2 cytokine levels. | nih.gov |
| DSS-induced and IL-10-/- Mice | Mouse | Colitis | Attenuated acute and chronic colitis. | nih.gov |
| Aβ1–42-injected Mice | Mouse | Alzheimer's Disease | Decreased oxidative stress, neuroinflammation, and memory deficits. | nih.gov |
Tumorigenicity and Tumor Growth Inhibition Models (e.g., Xenografts)
The anti-cancer potential of this compound and its derivatives has been evaluated using in vivo animal models, particularly xenografts, which involve transplanting human tumor cells into immunodeficient mice. These models allow for the study of tumor growth and the efficacy of therapeutic agents in a living system.
In a xenograft model of human osteosarcoma using nude BALB/c mice, administration of Lupeol, a compound with the this compound core structure, was found to decrease tumor growth in a dose-dependent manner. This in vivo evidence supports findings from in vitro studies on its anti-cancer properties.
Derivatives of the this compound structure have also shown significant activity. For instance, Lup-28-al-20(29)-en-3-one demonstrated marked inhibitory effects on the growth of various cancer cell lines, with a particularly strong cytotoxic effect against leukemia cells compared to other cancer types like osteosarcoma, breast cancer, and urinary bladder cancer. researchgate.netnih.gov Studies on drug-resistant leukemia cell lines showed that this compound could inhibit their growth to the same extent as non-resistant parental cells, suggesting its potential to overcome certain mechanisms of drug resistance. nih.gov
| Compound Type | Cancer Type | Animal Model | Key Finding | Reference |
|---|---|---|---|---|
| Lup-20(29)-en-3-ol (Lupeol) | Osteosarcoma | Nude BALB/c mice with MNNG/HOS xenografts | Dose-dependent decrease in tumor growth. | |
| Lup-28-al-20(29)-en-3-one | Leukemia | In vivo models (details not specified) | Marked inhibition of cell growth. | researchgate.netnih.gov |
| Lup-28-al-20(29)-en-3-one | Drug-Resistant Leukemia (K562/ADM, K562/VCR) | In vivo models (details not specified) | Inhibited growth of drug-resistant cells to the same extent as non-resistant cells. | nih.gov |
Inflammation Models
The anti-inflammatory properties of compounds based on the this compound skeleton have been validated in established animal models of inflammation. These models mimic the physiological and cellular events of inflammation, providing a platform to assess the efficacy of potential anti-inflammatory agents.
One commonly used model is the carrageenan-induced paw edema test in mice and rats. In this model, lupeol acetate, a derivative of this compound, significantly inhibited the inflammatory response. It also demonstrated a dose-dependent inhibition of neutrophil migration in a carrageenan-induced peritonitis model. Another standard method is the 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced ear edema model in mice, where topical application of Lupeol was effective in suppressing the edematous response. These studies indicate that this compound-based compounds can modulate key aspects of the inflammatory cascade, including swelling and immune cell infiltration.
| Compound Derivative | Inflammation Model | Animal | Observed Effect | Reference |
|---|---|---|---|---|
| Lupeol Acetate | Carrageenan-induced paw edema | Mice and Rats | Significant inhibition of inflammatory response. | |
| Lupeol Acetate | Carrageenan-induced peritonitis | Not Specified | Drastic and dose-dependent inhibition of neutrophil migration. | |
| Lupeol | TPA-induced ear edema | Mice | Suppression of ear edema upon topical application. |
Infectious Disease Models (e.g., Leishmaniasis)
The therapeutic potential of this compound derivatives has been investigated in animal models of infectious diseases, particularly cutaneous leishmaniasis. This parasitic disease is studied using models like hamsters and various mouse strains, which can reproduce features of the human condition. nih.govfrontiersin.org
A study involving a derivative, 3β, 6β, 16β-trihydroxythis compound, tested its efficacy in a hamster model of leishmaniasis. nih.gov Hamsters infected with Leishmania braziliensis were treated with a topical formulation of the compound. The treatment was effective in reducing the parasite load in both the infected skin and the lymph nodes, demonstrating a more significant reduction than conventional treatment. nih.gov This suggests that compounds from the this compound family could be developed as therapeutic interventions for cutaneous leishmaniasis. nih.gov The Syrian golden hamster is considered a highly suitable model for this research as it effectively reproduces the clinicopathological characteristics of the human disease. nih.gov
Histopathological and Morphological Assessments in Animal Studies
Histopathological and morphological analyses are critical components of in vivo studies, providing microscopic evidence of a compound's effect on tissue and cellular structure.
In the leishmaniasis model, histopathological analysis of the infected hamster skin treated with a 3β, 6β, 16β-trihydroxythis compound formulation revealed a strong inflammatory response coupled with a significant healing response. nih.gov This microscopic examination confirms that the observed reduction in parasite load is associated with tissue-level changes indicative of both parasite clearance and repair.
In cancer research, morphological assessments have been used to determine the mechanism of cell death induced by this compound derivatives. Examination of leukemia cells treated with Lup-28-al-20(29)-en-3-one revealed nuclear changes characteristic of apoptosis. nih.gov This finding was further supported by gel electrophoresis analysis of DNA from the treated cells, confirming that the compound induces programmed cell death in cancer cells. nih.gov
Biochemical and Biophysical Studies on Molecular Target Interactions
Protein-Ligand Binding Assays
Understanding the mechanism of action of this compound and its derivatives involves identifying their direct molecular targets. While direct protein-ligand binding assays for the parent compound are not extensively detailed, computational and mechanistic studies provide insight into its interactions. The mechanism of action for some derivatives involves interaction with various molecular targets and pathways.
Molecular docking, a computational method to predict the binding of a ligand to a protein, has been used to explore potential interactions. For the derivative Lup-28-al-20(29)-en-3-one, molecular docking analysis was employed to understand its anti-leukemic activity by modeling its interaction with key molecular targets such as BCL-2 and EGFR. researchgate.net These in silico studies suggest that the compound may bind to these critical proteins involved in cell survival and proliferation, providing a hypothesis for its observed biological effects. researchgate.net Further biophysical assays are needed to confirm these direct binding interactions and determine their affinity and specificity.
Enzyme Kinetic Studies
Enzyme kinetic studies are performed to determine if a compound can alter the rate of an enzyme-catalyzed reaction, indicating a direct interaction with the enzyme. Research on this compound and its derivatives has identified several enzymatic targets.
One study investigated the effects of Lup-20(29)-en-3β-ol (Lupeol) on photosynthetic processes. nih.gov The compound was found to inhibit photophosphorylation in isolated chloroplasts, acting as an energy transfer inhibitor. This effect is attributed to its interaction with the CF1 portion of the ATP synthase enzyme, which is bound to the thylakoid membrane. nih.gov
Another derivative, this compound-3β,30-diol, has been shown to exhibit anti-HIV-1 activity by inhibiting the reverse transcriptase enzyme. The 11β-hydroxyl group in other derivatives, such as this compound-3β,11β-diol, is hypothesized to enhance interactions with inflammatory enzymes like COX-2, although direct kinetic evidence is still needed to confirm this.
| Compound | Enzyme/Process | Study Type | Finding | Reference |
|---|---|---|---|---|
| Lup-20(29)-en-3β-ol (Lupeol) | ATP synthase (CF1 subunit) / Photophosphorylation | Enzyme Assay (Chloroplasts) | Acts as an energy transfer inhibitor with an I50 value of 123 μM for photophosphorylation. | nih.gov |
| This compound-3β,30-diol | HIV-1 Reverse Transcriptase | Enzyme Assay | Inhibits enzyme activity, contributing to its anti-HIV effect. | |
| This compound-3β,11β-diol | Inflammatory Enzymes (e.g., COX-2) | Hypothesized Interaction | The 11β-hydroxyl group may enhance interactions, but direct kinetic data is lacking. |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used in preclinical pharmacological research to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the molecular level. These in silico methods provide valuable insights into the binding affinity, orientation, and stability of the ligand-target complex, thereby guiding the design of more potent and selective therapeutic agents.
Molecular docking studies predict the preferred orientation of a molecule when bound to a receptor. For lupane-type triterpenoids structurally similar to this compound, docking studies have been instrumental in elucidating their mechanism of action. For instance, derivatives of this compound have been docked into the active sites of various enzymes and receptors implicated in disease pathways. These studies help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the biological activity of these compounds. While specific molecular docking research exclusively on this compound is not extensively documented, the principles and findings from studies on analogous compounds like betulin (B1666924) and lupeol provide a strong basis for its potential interactions.
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the target protein. MD simulations can reveal conformational changes that occur upon ligand binding and help in assessing the stability of the predicted binding poses. For related lupane (B1675458) triterpenoids, MD simulations have been conducted for durations such as 100 nanoseconds to confirm the stability of the compound within the binding pocket of the target protein.
The insights gained from these computational approaches are crucial for understanding the structure-activity relationships of this compound and its derivatives, paving the way for rational drug design and optimization.
| Computational Method | Application to this compound Analogues | Key Insights |
| Molecular Docking | Prediction of binding modes of lupeol and betulin derivatives with various protein targets. | Identification of key amino acid residues and intermolecular forces (hydrogen bonds, hydrophobic interactions) governing the binding affinity. |
| Molecular Dynamics | Simulation of the dynamic behavior of ligand-protein complexes over time (e.g., 100 ns). | Assessment of the stability of the binding pose and conformational changes in both the ligand and the protein upon binding. |
Metabolic Fate and Biotransformation in Biological Systems (Non-Human)
The study of the metabolic fate and biotransformation of a compound in non-human biological systems is a critical component of preclinical research. It provides essential information on how the compound is processed in a living organism, including its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive in vivo metabolic studies specifically on this compound are limited, research on structurally related lupane triterpenoids, such as betulin and lupeol, in various non-human models offers significant insights into its likely metabolic pathways. nih.govthescipub.comresearchgate.netnih.govmdpi.com
In animal models, such as rats and mice, lupane-type triterpenoids generally exhibit poor aqueous solubility, which can affect their oral bioavailability. nih.gov Following administration, these compounds undergo biotransformation primarily in the liver, mediated by cytochrome P450 enzymes. thescipub.com The metabolic reactions are typically phase I functionalization reactions, such as hydroxylation and oxidation, followed by phase II conjugation reactions to enhance their water solubility and facilitate excretion.
Microbial biotransformation studies, often used as an in vitro model to mimic mammalian metabolism, have shown that fungi are effective biocatalysts for the transformation of lupane triterpenoids. nih.govthescipub.comurfu.ruovid.comresearchgate.net For instance, the biotransformation of betulin, which is this compound-3β,28-diol, by various fungal strains has been shown to yield a variety of hydroxylated and oxidized metabolites. nih.govthescipub.com These transformations often occur at various positions on the lupane skeleton, including C-7, C-11, and C-15. nih.gov It is plausible that this compound would undergo similar enzymatic modifications in non-human biological systems.
The primary metabolic pathways observed for related lupane triterpenoids involve:
Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the pentacyclic ring structure.
Oxidation: The conversion of hydroxyl groups to ketones or carboxylic acids. For example, the oxidation of the C-28 hydroxyl group of betulin to a carboxylic acid to form betulinic acid is a well-documented biotransformation. thescipub.comovid.com
Acetylation: The addition of an acetyl group to hydroxyl moieties. nih.gov
These metabolic transformations can significantly alter the biological activity of the parent compound, sometimes leading to metabolites with enhanced therapeutic properties or, conversely, to inactive compounds. Understanding the metabolic fate of this compound is therefore crucial for interpreting its pharmacological activity and for the design of analogues with improved pharmacokinetic profiles.
| Model System | Compound | Observed Biotransformations | Resulting Metabolites |
| Fungal Cultures (Mucor subtilissimus) | Betulin | Hydroxylation, Oxidation, Acetylation | Hydroxylated derivatives (at C-7, C-11, C-15, C-24), Oxidized derivatives (at C-7), Acetylated derivatives (at C-28) nih.gov |
| Fungal Cultures (Armillaria luteo-virens) | Betulin | Oxidation | Betulinic acid ovid.comresearchgate.net |
| Animal Models (Rats) | Lupeol | Hepatic metabolism | Improved liver glucose levels and antioxidant function mdpi.com |
Emerging Research Applications and Future Directions for Lup 20 29 Ene
Development of Novel Lup-20(29)-ene-Based Chemical Probes and Tools for Biological Research
The synthesis of novel this compound derivatives is a key area of research aimed at developing chemical probes and tools for exploring biological processes. Modifications to the core lupane (B1675458) structure can lead to compounds with altered solubility, reactivity, and targeting capabilities, making them valuable instruments for studying cellular pathways and interactions.
Research involves the chemical modification of this compound and its naturally occurring derivatives, such as lupeol (B1675499) (Lup-20(29)-en-3-ol) and betulin (B1666924) (this compound-3β,28-diol). Various synthetic routes and reaction conditions are employed to introduce new functional groups or linkers to the triterpene scaffold. For instance, derivatives of 3β-Hydroxy-lup-20(29)-en-28-oic acid have been synthesized through carbomyl linkage with different amines. researchgate.netjyoungpharm.orgsemanticscholar.org Oxidation and derivatization of natural precursors are common methods for creating these analogues. Structural confirmation of synthesized compounds is typically achieved through spectroscopic techniques such as ¹H and ¹³C NMR, ESI-MS, and 2D NMR techniques like COSY, HSQC, and HMBC. researchgate.netjyoungpharm.orgmdpi.com These synthetic efforts aim to generate a library of this compound-based compounds with potentially improved or altered biological activities, suitable for use as specific probes in complex biological systems. The structural versatility of the lupane framework makes it an excellent candidate for designing new derivatives. mdpi.comnih.gov
Strategies for Enhancing Bioavailability and Targeted Delivery in Research Models
A significant challenge associated with the research and potential application of lupane triterpenoids, including this compound derivatives, is their often poor bioavailability and limited aqueous solubility due to their lipophilic nature. mdpi.comanalis.com.my This limitation can affect their efficacy in biological research models. Consequently, strategies to enhance bioavailability and enable targeted delivery are actively being explored.
One promising approach is glycoconjugation, which involves attaching sugar units to the triterpene backbone. mdpi.comnih.gov This modification can improve water solubility and potentially facilitate targeted delivery to cells that overexpress glucose transporters, a characteristic of many cancer cells. nih.gov Research has demonstrated the development of betulin glycoconjugates using linkers and click chemistry, yielding new derivatives with confirmed structures. mdpi.com While these strategies are primarily discussed in the context of betulin, a derivative of this compound, the underlying principles and methodologies are applicable to enhancing the bioavailability and targeted delivery of other this compound-based research tools in various biological models. The development of such formulations is crucial for advancing the study of these compounds in complex biological environments.
Integration with Systems Biology and Omics Approaches (Transcriptomics, Metabolomics, Proteomics)
Integrating the study of this compound and its effects with systems biology and omics approaches provides a comprehensive understanding of their impact on biological systems. Metabolomics, in particular, plays a role in identifying and analyzing secondary metabolites, including triterpenoids, in biological extracts. csic.es
Theoretical and Computational Chemistry Applications in this compound Research
Theoretical and computational chemistry methods are increasingly valuable tools in the study of this compound, offering insights into its structure, properties, and interactions at the molecular level. These approaches can complement experimental studies and guide the design of new derivatives.
Molecular docking simulations are used to predict the binding affinity and interaction modes of this compound and its derivatives with potential target proteins. researchgate.netresearchgate.net This helps in identifying potential molecular targets and understanding the nature of the ligand-protein interactions. Molecular dynamics simulations provide dynamic information about the behavior of these compounds in a simulated biological environment, offering insights into their stability, conformational changes, and interactions with membranes or proteins over time. researchgate.netmedchemexpress.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to clarify structural ambiguities and predict spectroscopic properties, aiding in the characterization of new derivatives. analis.com.myiucr.org Computational methods are also employed in virtual screening of compound libraries to identify potential inhibitors with desired binding characteristics. researchgate.net Furthermore, computational studies can investigate the encapsulation of triterpenoids within delivery systems, such as metal-organic frameworks, to improve their solubility and bioavailability. analis.com.my The generation of 3D structures using computational methods provides a valuable resource for investigating potential interactions and estimating biological activities. naturalproducts.net
Identification of Novel Molecular Targets and Signaling Pathways for this compound and its Derivatives
Research into this compound and its derivatives has identified their ability to modulate various molecular targets and signaling pathways, contributing to their observed biological activities.
Studies have shown that these compounds can induce apoptosis in cancer cells, often involving the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins such as Bcl-2. frontiersin.orgnih.govijpsr.com They can also interfere with cellular redox balance, potentially by forming covalent adducts with cellular macromolecules, disrupting cellular function and triggering apoptosis. nih.gov Lupane triterpenoids have been reported to inhibit enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators. Some derivatives exhibit antimicrobial activity by disrupting microbial cell membranes. Research also indicates that Lup-20(29)-en-3-ol (lupeol) can exert cardioprotective effects by inhibiting the activation of the MyD88-dependent pathway, reducing the expression of proteins like TLR4, MyD88, and p-NF-κB P65, and decreasing levels of pro-inflammatory cytokines. frontiersin.org While studies highlight several modulated pathways, ongoing research continues to identify novel molecular targets and further elucidate the complex signaling networks influenced by this compound and its diverse derivatives.
Exploration of Synergistic Effects with Other Bioactive Compounds in Research Settings
The exploration of synergistic effects involves investigating the combined impact of this compound derivatives with other bioactive compounds to achieve enhanced biological outcomes in research settings. This approach can be particularly relevant in overcoming limitations such as resistance or achieving broader spectrum activity.
Q & A
Q. What frameworks guide the development of this compound analogs with enhanced therapeutic windows?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for analog design. Prioritize derivatives with >10-fold selectivity indices (host vs. parasite toxicity). Use structure-activity relationship (SAR) models to optimize hydroxylation patterns .
Methodological Considerations from Evidence
- Experimental Reproducibility : Document instrument calibration, solvent batches, and cell passage numbers to ensure consistency .
- Data Interpretation : Address conflicting results by re-evaluating assay conditions (e.g., oxygen tension in macrophage cultures) and confirming parasite strain authenticity .
- Literature Integration : Cite primary studies on triterpenoid biosynthesis and Leishmania pathobiology to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
